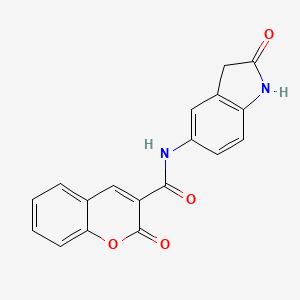

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-(2-oxo-1,3-dihydroindol-5-yl)chromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-16-9-11-7-12(5-6-14(11)20-16)19-17(22)13-8-10-3-1-2-4-15(10)24-18(13)23/h1-8H,9H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJGRDMGZAGBHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxoindoline moiety, followed by its coupling with a chromene derivative. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reagents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Conditions often involve the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and protein interactions.

Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound’s structure allows it to bind effectively to these targets, interfering with their normal function and inducing apoptosis (programmed cell death).

Comparison with Similar Compounds

Structural Analogues in the Indolinone-Carboxamide Family

Substitution at the Indolinone Moiety

- N-(2-oxoindolin-5-yl)furan-2-carboxamide (64): Replaces the chromene core with a furan ring. Biological activity in apoptosis pathways is noted, though specific data are unreported .

- N-(2-oxoindolin-5-yl)benzamide (63) : Features a benzene ring instead of chromene. The planar benzamide group may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Substitution at the Carboxamide-Linked Group

- (Z)-N-(3-((1H-imidazol-5-yl)methylene)-2-oxoindolin-5-yl)-3-methoxythiophene-2-carboxamide (119): Incorporates a thiophene-methoxy group and an imidazole-methylene spacer.

- FC85 (sulfonamide derivative): Replaces carboxamide with sulfonamide, altering hydrogen-bonding and acidity. Sulfonamides are known for anticancer activity, as demonstrated in apoptosis assays .

Hybrid Chromene-Indolinone Derivatives

- 5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide: Shares the chromene-carboxamide core but introduces a pyridine ring and trifluoromethyl group. The CF₃ group enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration .

Physicochemical Properties

Key Observations :

- Electron-withdrawing groups (e.g., fluoro in Compound 121) correlate with higher melting points (>300°C), suggesting increased crystallinity and thermal stability .

- Sulfonamide derivatives (e.g., FC85) exhibit distinct solubility profiles compared to carboxamides due to differences in pKa and hydrogen-bonding capacity .

Insights :

- Acidic conditions (e.g., HCl in dioxane) favor high yields in indolinone derivatization .

- Pyridine and DMAP catalyze oxazolone-carboxamide formation via nucleophilic acyl substitution .

Biological Activity

The compound 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide is a synthetic derivative belonging to the class of chromenes, characterized by its unique structure that combines chromene and indole functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 320.3 g/mol. The compound features a chromene core fused with an indole moiety, which is believed to contribute significantly to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 921774-77-8 |

| Molecular Formula | C₁₆H₁₃N₂O₄ |

| Molecular Weight | 320.3 g/mol |

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives have shown promising results against various cancer cell lines, including colon cancer (HT-29) and leukemia (K562). One study reported that certain derivatives displayed IC₅₀ values of 7.98 ± 0.05 µM against HT-29 cells and 9.44 ± 0.02 µM against K562 cells, indicating potent antiproliferative effects .

The mechanism of action for this compound may involve interactions with specific biological targets such as enzymes and receptors. The chromene structure may facilitate binding through hydrogen bonding and hydrophobic interactions, influencing cellular pathways related to cancer proliferation and survival .

Antimicrobial Activity

In addition to anticancer properties, the compound has shown potential antimicrobial activity. Various studies have highlighted the ability of structurally similar compounds to inhibit bacterial growth, particularly against Gram-positive bacteria. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Studies

- Study on Anticancer Potential : A study focused on synthesizing novel derivatives based on the chromene scaffold revealed that compounds exhibited significant activity against HT-29 colon cancer cells, with one derivative achieving over 87% inhibition of side population (SP) cancer stem cells .

- Antimicrobial Evaluation : Another investigation into related chromene derivatives demonstrated effective antibacterial properties against Staphylococcus aureus, with some compounds exhibiting MIC values as low as 62.5 μg/mL .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-oxo-N-(2-oxoindolin-5-yl)-2H-chromene-3-carboxamide?

- Methodology :

- Route 1 : React 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine (e.g., 2-oxoindolin-5-amine) using coupling agents like HATU or DCC in anhydrous DMF. Purify via flash column chromatography (silica gel) and recrystallize from acetone .

- Route 2 : Employ a multi-step approach involving condensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones under reflux in acetic acid, followed by functionalization of the chromene core .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.8 ppm), carbonyl groups (δ 160–170 ppm), and diethylamino protons (δ 3.47 ppm, q) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated: 409.1274; observed: 409.1271) .

- Elemental Analysis : Confirm C, H, N composition within ±0.4% deviation .

- Table: Representative Spectral Data

| Technique | Key Data (δ in ppm or m/z) | Reference |

|---|---|---|

| 1H NMR (CDCl3) | 8.79 (s, 1H, chromene C=O) | |

| 13C NMR | 162.37 (amide C=O) | |

| HRMS (ESI) | 409.1271 [M+H]+ |

Q. What in vitro assays are suitable for evaluating its biological activity?

- Anti-inflammatory : Measure COX-2 inhibition using ELISA (IC50 values) or nitric oxide (NO) suppression in LPS-induced macrophages .

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Compare IC50 to reference drugs like doxorubicin .

- Mechanistic Studies : Use Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition assays (e.g., JAK/STAT pathway) .

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies?

- Modification Strategies :

- Chromene Core : Introduce electron-withdrawing groups (e.g., Br at C-8) to enhance electrophilicity .

- Indolinone Moiety : Replace the 5-aryl group with heterocycles (e.g., thiazole) to improve solubility .

- Experimental Design :

- Synthesize 10–15 analogs with systematic substitutions.

- Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with bioactivity .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Case Study : If in vitro IC50 is low (e.g., 5 µM) but in vivo results show no efficacy:

- Pharmacokinetics : Assess bioavailability via LC-MS/MS (plasma concentration vs. time). Poor absorption or rapid metabolism (e.g., CYP3A4) may explain discrepancies .

- Toxicity Screening : Evaluate hepatotoxicity (ALT/AST levels) and hemolysis. Off-target effects (e.g., hERG inhibition) could reduce therapeutic index .

Q. What computational methods optimize reaction pathways for scale-up synthesis?

- Tools :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., K2CO3) .

- Case Application : For allylation at C-8, DFT simulations revealed that allyl bromide reacts preferentially with the deprotonated chromene carboxylate, minimizing side-product formation .

Q. How to assess stability under physiological conditions?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.